NNTA Selectively Activates μ/κ Heteromers at Sub-Picomolar Potency While Antagonizing Homomeric μ Receptors
In HEK-293 cells co-expressing μ and κ opioid receptors, NNTA activated μ/κ heteromers with an EC50 of 0.81 fM (first phase) and 22 pM (second phase) in [³⁵S]GTPγS binding assays, compared to κ homomers (EC50 = 1.1 pM) and μ homomers where it acted as an antagonist rather than an agonist [1]. At 0.1 pM, NNTA produced ~80% antagonism of the μ-agonist DAMGO (1 μM) in μ-receptor cell lines [1]. By contrast, the parent scaffold β-naltrexamine is a non-selective opioid antagonist, and the standard μ-selective antagonist β-FNA exhibits Ki values of 2.2 nM (μ), 14 nM (κ), and 78 nM (δ) with irreversible binding kinetics [2].
| Evidence Dimension | Receptor selectivity: agonist activity at μ/κ heteromers vs. antagonist activity at μ homomers |
|---|---|
| Target Compound Data | NNTA: EC50 (μ/κ heteromer) = 0.81 fM / 22 pM (biphasic); μ homomer: antagonist (~80% inhibition at 0.1 pM) |
| Comparator Or Baseline | β-FNA (prototypical μ-selective antagonist): Ki μ=2.2 nM, κ=14 nM, δ=78 nM; Naltrexone: non-selective antagonist across μ, κ, δ |
| Quantified Difference | NNTA is a μ/κ heteromer agonist (EC50 0.81 fM) vs. β-FNA is a μ-selective irreversible antagonist (Ki 2.2 nM) vs. naltrexone is non-selective antagonist. NNTA's functional selectivity (heteromer agonist / μ-homomer antagonist) has no equivalent among standard ligands. |
| Conditions | HEK-293 cells transiently transfected with opioid receptors; [³⁵S]GTPγS binding assay; calcium mobilization (FLIPR); guinea pig brain membranes for β-FNA Ki |
Why This Matters
This unique dual functional profile—heteromer agonist combined with μ-homomer antagonist—is unavailable from any standard opioid ligand, making NNTA irreplaceable for studies requiring selective μ/κ heteromer activation without concomitant μ-receptor agonism.
- [1] Yekkirala AS, Lunzer MM, McCurdy CR, Powers MD, Kalyuzhny AE, Roerig SC, Portoghese PS. N-naphthoyl-β-naltrexamine (NNTA), a highly selective and potent activator of μ/κ-opioid heteromers. Proc Natl Acad Sci U S A. 2011 Mar 22;108(12):5098-103. doi: 10.1073/pnas.1016277108 View Source
- [2] Tam SW, Liu-Chen LY. Reversible and irreversible binding of beta-funaltrexamine to mu, delta and kappa opioid receptors in guinea pig brain membranes. J Pharmacol Exp Ther. 1986 Nov;239(2):351-7. PMID: 3021954 View Source
